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Compound of Interest

Compound Name:
2-Amino-3-(trifluoromethyl)benzoic

acid

Cat. No.: B1269884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-Amino-3-
(trifluoromethyl)benzoic acid, also known as 3-(Trifluoromethyl)anthranilic acid. Due to the

limited availability of published, experimentally verified spectra for this specific compound, this

guide presents predicted data based on the analysis of closely related analogues and

established principles of spectroscopic interpretation. It also includes comprehensive

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, essential for the characterization of this and similar molecules.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-Amino-3-
(trifluoromethyl)benzoic acid. These predictions are derived from the known spectral

characteristics of aromatic compounds containing amino, carboxylic acid, and trifluoromethyl

functional groups.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 8.0 Doublet 1H
Aromatic H (ortho to

COOH)

~ 7.4 - 7.6 Triplet 1H
Aromatic H (meta to

COOH)

~ 6.8 - 7.0 Doublet 1H
Aromatic H (ortho to

NH₂)

~ 5.5 - 6.5 Broad Singlet 2H -NH₂

~ 11.0 - 13.0 Broad Singlet 1H -COOH

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~ 168 - 172 -COOH

~ 145 - 150 C-NH₂

~ 130 - 135 Aromatic CH

~ 120 - 128 Aromatic CH

~ 115 - 120 Aromatic CH

~ 110 - 115 C-CF₃

~ 120 - 125 (quartet) -CF₃

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Medium N-H stretch (asymmetric)

3300 - 3200 Medium N-H stretch (symmetric)

3300 - 2500 Broad O-H stretch (carboxylic acid)

1700 - 1660 Strong C=O stretch (carboxylic acid)

1620 - 1580 Medium N-H bend

1600, 1475 Medium-Strong C=C stretch (aromatic)

1350 - 1100 Strong C-F stretch

1300 - 1200 Medium C-O stretch

1200 - 1100 Medium C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation

205 [M]⁺ (Molecular Ion)

188 [M - OH]⁺

160 [M - COOH]⁺

140 [M - COOH - HF]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are

general and may require optimization based on the specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Amino-3-(trifluoromethyl)benzoic acid.
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Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃,

or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can

influence the chemical shifts, particularly of the labile -NH₂ and -COOH protons.

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if

necessary.

¹H NMR Acquisition:

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of

300 MHz or higher to ensure adequate signal dispersion.

A standard single-pulse experiment is typically sufficient.

Key acquisition parameters to consider include a sufficient number of scans to achieve a

good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width

that encompasses all expected proton resonances (typically 0-15 ppm).

¹³C NMR Acquisition:

The ¹³C NMR spectrum is acquired on the same instrument.

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single

lines for each unique carbon atom.

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of

scans and a longer acquisition time are required compared to ¹H NMR. A relaxation delay

of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Amino-3-(trifluoromethyl)benzoic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.
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Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or

translucent pellet.

IR Spectrum Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

A background spectrum of a pure KBr pellet should be acquired and subtracted from the

sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or

acetonitrile.

The sample can be introduced into the mass spectrometer via direct infusion or through a

chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

For a non-volatile compound like this, LC-MS is the more appropriate technique.

Mass Spectrum Acquisition (Electron Ionization - EI):

For GC-MS, EI is a common ionization technique. A standard electron energy of 70 eV is

used.

The mass analyzer (e.g., quadrupole or time-of-flight) is set to scan a mass range that

includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

Mass Spectrum Acquisition (Electrospray Ionization - ESI):

For LC-MS, ESI is a soft ionization technique suitable for polar and non-volatile molecules.

The analysis can be performed in either positive or negative ion mode. In positive ion

mode, the protonated molecule [M+H]⁺ (m/z 206) would be observed. In negative ion

mode, the deprotonated molecule [M-H]⁻ (m/z 204) would be observed.
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The mobile phase composition and pH can be adjusted to optimize the ionization

efficiency.

Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectral

analysis of 2-Amino-3-(trifluoromethyl)benzoic acid.
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Caption: Workflow for the spectral analysis of a chemical compound.

2-Amino-3-(trifluoromethyl)benzoic Acid

Spectroscopic Signatures

Carboxylic Acid
(-COOH)

IR: Broad O-H
(3300-2500 cm⁻¹)

IR: Strong C=O
(1700-1660 cm⁻¹) ¹H NMR: Broad δ 11-13

Amino Group
(-NH2)

IR: N-H Stretch
(3400-3200 cm⁻¹) ¹H NMR: Broad δ 5.5-6.5

Trifluoromethyl Group
(-CF3)

IR: Strong C-F
(1350-1100 cm⁻¹)

¹³C NMR: Quartet
δ 120-125

Aromatic Ring

IR: C=C Stretch
(1600, 1475 cm⁻¹)

¹H NMR: δ 6.8-8.0
¹³C NMR: δ 110-150
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To cite this document: BenchChem. [Spectral Analysis of 2-Amino-3-(trifluoromethyl)benzoic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269884#spectral-data-for-2-amino-3-trifluoromethyl-
benzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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